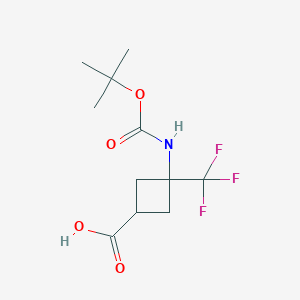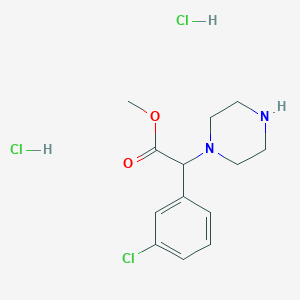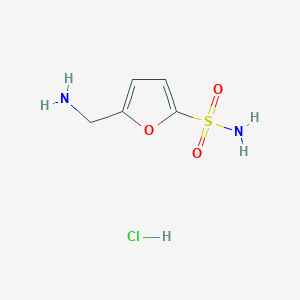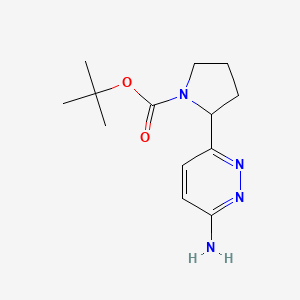![molecular formula C13H11N3O2 B6600430 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909320-15-5](/img/structure/B6600430.png)
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that features both pyrazole and isoindole moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
For instance, they can bind to the active site of an enzyme, inhibiting its function . In some cases, they may also interact with receptors, altering their signaling pathways .
Biochemical Pathways
For instance, some imidazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
For instance, the lipophilicity of a compound can affect its absorption and distribution .
Result of Action
For instance, some imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-[(1-Methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes suggests that this compound may act as an inhibitor or modulator of these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate .
Additionally, this compound has been shown to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in biological systems. The binding interactions with albumin and other proteins can modulate the compound’s pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules within this pathway, this compound can alter gene expression patterns and cellular responses to external stimuli .
Furthermore, this compound has been observed to affect cellular metabolism by influencing the activity of enzymes involved in glycolysis and oxidative phosphorylation. These effects on metabolic pathways can lead to changes in cellular energy production and overall metabolic flux, impacting cell growth, proliferation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active sites of certain enzymes, acting as a competitive inhibitor and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent alterations in metabolic pathways .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, leading to altered protein synthesis and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods .
Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes over time .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been administered to evaluate its efficacy and toxicity. At lower doses, this compound has shown beneficial effects, such as anti-inflammatory and anti-tumor activities .
At higher doses, the compound has been associated with adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further conjugated and excreted .
The interaction with cytochrome P450 enzymes also suggests that this compound may influence the metabolism of other co-administered drugs, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells .
Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which can influence its intracellular distribution and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes .
Additionally, this compound has been observed to accumulate in the mitochondria, suggesting a potential role in modulating mitochondrial function and energy production . The targeting of specific subcellular compartments may be facilitated by post-translational modifications or the presence of targeting signals within the compound’s structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and isoindole derivatives, such as:
- 1-methyl-1H-pyrazole-3-carboxylic acid
- 2,3-dihydro-1H-isoindole-1,3-dione
- 1-phenyl-1H-pyrazole-3-carbaldehyde
Uniqueness
What sets 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of pyrazole and isoindole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZEEWNTUFEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)

![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)


(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
